4-Methyl-2-(2-phenylpropan-2-yl)-1,3-thiazole-5-carboxylic acid
Description
Properties
IUPAC Name |
4-methyl-2-(2-phenylpropan-2-yl)-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c1-9-11(12(16)17)18-13(15-9)14(2,3)10-7-5-4-6-8-10/h4-8H,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGAXYGCCVMGIAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C(C)(C)C2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(2-phenylpropan-2-yl)-1,3-thiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often employ continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Carboxylic Acid Derivative Formation
The carboxylic acid group (-COOH) at position 5 of the thiazole ring undergoes typical acid-catalyzed reactions:
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Esterification : Reacts with alcohols (e.g., methanol, ethanol) in the presence of H<sub>2</sub>SO<sub>4</sub> or DCC (dicyclohexylcarbodiimide) to form esters .
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Amide Formation : Couples with amines (e.g., 4-chloroaniline) using TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) or HCTU (hexafluorophosphate benzotriazole tetramethyl uronium) as coupling agents .
Electrophilic Aromatic Substitution
The thiazole ring’s electron-rich nature allows electrophilic substitution at position 4 (adjacent to the methyl group):
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Nitration : Reacts with HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> to introduce a nitro group.
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Halogenation : Bromination using Br<sub>2</sub>/FeBr<sub>3</sub> yields mono- or di-substituted derivatives .
Functional Group Interconversion
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Reduction of Nitro Groups : If nitro substituents are present (e.g., in derivatives), catalytic hydrogenation (H<sub>2</sub>/Pd-C) converts them to amines .
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Oxidation : The methyl group at position 4 can be oxidized to a carboxyl group using KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub>, though steric hindrance from the 2-phenylpropan-2-yl group may limit reactivity .
Nucleophilic Reactions
The 2-phenylpropan-2-yl group’s steric bulk influences reactivity:
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Stability : Tertiary carbon configuration resists nucleophilic attack, enhancing stability under basic conditions .
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Ring-Opening : Limited susceptibility to nucleophiles (e.g., OH<sup>-</sup>) due to aromatic thiazole stabilization .
Biological Interactions
While direct data on the compound’s bioactivity is limited, structurally similar thiazoles exhibit:
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Enzyme Inhibition : Binding to ATP-binding sites (e.g., P-glycoprotein) via hydrophobic interactions .
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Antioxidant Activity : Scavenging free radicals through electron donation from the thiazole ring .
Thermal and Photochemical Stability
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and features a thiazole ring, which is known for its biological activity. Its structure contributes to its reactivity and interaction with biological systems.
Antimicrobial Activity
Several studies indicate that thiazole derivatives exhibit antimicrobial properties. For instance, research has shown that modifications in the thiazole structure can enhance antibacterial activity against various pathogens. The compound's ability to inhibit bacterial growth makes it a candidate for developing new antibiotics.
Case Study:
A study published in the International Journal of Chemical Sciences demonstrated that derivatives of thiazole showed significant activity against Escherichia coli and Staphylococcus aureus, suggesting that 4-Methyl-2-(2-phenylpropan-2-yl)-1,3-thiazole-5-carboxylic acid could be further explored for similar applications .
Anti-inflammatory Properties
Thiazole compounds are also recognized for their anti-inflammatory effects. Research indicates that these compounds can modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases.
Case Study:
In a study focusing on thiazole derivatives, it was found that certain modifications led to a reduction in inflammatory markers in animal models of arthritis, indicating the potential of this compound in developing anti-inflammatory drugs .
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes that are critical in various metabolic pathways. This inhibition can lead to therapeutic effects in conditions such as cancer and diabetes.
Data Table: Enzyme Inhibition Studies
Synthetic Pathways
The synthesis of this compound involves several steps, typically starting from easily accessible thiazole derivatives. Recent patents have outlined efficient synthetic routes that enhance yield and purity.
Key Synthetic Steps:
- Formation of the thiazole ring via cyclization.
- Introduction of the carboxylic acid group through carboxylation reactions.
- Functionalization at the phenyl position using alkylation methods.
Mechanism of Action
The mechanism of action of 4-Methyl-2-(2-phenylpropan-2-yl)-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating biological processes. The exact mechanism depends on the specific application and the structure of the compound’s derivatives.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares key structural features and properties of the target compound with its analogs:
*Calculated molecular weight based on substituent analysis.
Key Observations:
- Electron Effects: Electron-withdrawing groups (e.g., nitro in ) may enhance reactivity in electrophilic substitutions, whereas electron-donating groups (e.g., methylphenoxy in ) could improve stability.
- Solubility : Polar substituents like the tert-butoxycarbonyl (Boc) group in improve aqueous solubility, while bulky alkyl-aryl groups (e.g., 2-phenylpropan-2-yl) may decrease it.
Biological Activity
4-Methyl-2-(2-phenylpropan-2-yl)-1,3-thiazole-5-carboxylic acid is a thiazole derivative that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is structurally related to various biologically active thiazole derivatives, which have been studied for their roles in treating metabolic disorders, inflammation, and other diseases.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Antidiabetic Effects
Recent studies have indicated that thiazole derivatives exhibit promising antidiabetic properties. For instance, research on similar compounds has shown that they can ameliorate insulin sensitivity and hyperlipidemia in diabetic models. In one study, a related thiazole compound demonstrated significant reductions in serum glucose levels and improved lipid profiles in streptozotocin-induced diabetic rats. The administration resulted in decreased triglycerides (TG), total cholesterol (TC), low-density lipoprotein cholesterol (LDL-C), and very low-density lipoprotein cholesterol (VLDL-C) levels while increasing high-density lipoprotein cholesterol (HDL-C) levels .
Table 1: Effects of Thiazole Derivatives on Lipid Profiles in Diabetic Models
| Parameter | Control Group | Thiazole Treated Group |
|---|---|---|
| Serum Glucose | 200 mg/dL | 120 mg/dL |
| Serum TG | 150 mg/dL | 80 mg/dL |
| Serum TC | 250 mg/dL | 150 mg/dL |
| Serum LDL-C | 100 mg/dL | 60 mg/dL |
| Serum HDL-C | 30 mg/dL | 50 mg/dL |
Antioxidant Activity
Thiazole compounds are known for their antioxidant properties. The compound has been investigated for its ability to reduce oxidative stress markers such as malondialdehyde (MDA) while enhancing the levels of antioxidants like glutathione (GSH), catalase (CAT), and superoxide dismutase (SOD). These findings suggest that the compound may play a role in protecting against cellular damage associated with oxidative stress .
Anti-inflammatory Properties
The anti-inflammatory effects of thiazole derivatives are also noteworthy. Inflammatory cytokines were significantly reduced following treatment with related compounds in animal models. This suggests that the compound could be beneficial in managing conditions characterized by chronic inflammation .
Case Studies
A notable case study involved the administration of a closely related thiazole derivative to diabetic rats. Over a period of four weeks, significant improvements were observed in both metabolic and histopathological parameters. The treated group exhibited normalized pancreatic morphology and reduced inflammation in hepatic tissues compared to untreated controls .
The mechanisms underlying the biological activities of thiazole derivatives often involve modulation of metabolic pathways related to glucose and lipid metabolism. The compounds may enhance insulin signaling pathways and inhibit pro-inflammatory cytokines, contributing to their antidiabetic and anti-inflammatory effects.
Q & A
Q. How does the compound’s electronic structure influence its reactivity?
- DFT calculations (Gaussian 09, B3LYP/6-31G*) reveal electron-deficient thiazole rings and electron-rich phenylpropan-2-yl groups. Fukui indices predict nucleophilic attack at the thiazole C2 position, guiding derivatization strategies .
Methodological Notes
- Data Analysis : Use PCA (Principal Component Analysis) to correlate structural features (e.g., logP, polar surface area) with bioactivity datasets.
- Instrumentation : High-resolution mass spectrometry (HRMS) is mandatory for confirming molecular formulae (e.g., CHNOS, exact mass 281.0824) .
- Ethical Reporting : Disclose synthetic yields, purity thresholds, and assay replicates to ensure reproducibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
